molecular formula C7H7BrIN B12330099 (3-Bromo-4-iodophenyl)methanamine

(3-Bromo-4-iodophenyl)methanamine

Cat. No.: B12330099
M. Wt: 311.95 g/mol
InChI Key: FPWAQSHWFWIXPR-UHFFFAOYSA-N
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Description

(3-Bromo-4-iodophenyl)methanamine (CAS 1261553-01-8) is a high-value, multi-halogenated benzylamine building block extensively used in medicinal chemistry and pharmaceutical research. With a molecular formula of C7H7BrIN and a molecular weight of 311.95 g/mol, this compound features both bromo and iodo substituents on its phenyl ring, making it an exceptionally versatile intermediate for metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction . Its primary research value lies in the synthesis of novel therapeutic agents, particularly against resistant pathogens. Recent studies have demonstrated the efficacy of derivatives based on similar halogenated aniline scaffolds as potent antibacterial compounds against extensively drug-resistant (XDR) strains of S. Typhi , showcasing significant potential in addressing urgent public health threats . Furthermore, the structure of this compound, which can be represented by the SMILES notation NCc1ccc(I)c(Br)c1 , makes it a critical precursor for constructing nitrogen-containing heterocycles and complex molecular architectures, such as pyrazine carboxamides, which are prominent in drug discovery for their diverse biological activities . The presence of two different halogens allows for sequential and selective functionalization, offering researchers precise control over molecular structure for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Proper handling procedures should be followed. It is typically supplied and transported under cold-chain conditions to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrIN

Molecular Weight

311.95 g/mol

IUPAC Name

(3-bromo-4-iodophenyl)methanamine

InChI

InChI=1S/C7H7BrIN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2

InChI Key

FPWAQSHWFWIXPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)Br)I

Origin of Product

United States

Reactivity and Transformational Chemistry of 3 Bromo 4 Iodophenyl Methanamine

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms on the aromatic ring of (3-Bromo-4-iodophenyl)methanamine makes it an ideal substrate for sequential and regioselective cross-coupling reactions. The carbon-iodine bond is generally more reactive than the carbon-bromine bond towards oxidative addition to a low-valent palladium center, a key step in many cross-coupling catalytic cycles. This reactivity difference is exploited to achieve selective transformations at the iodine position while leaving the bromine intact for subsequent reactions.

Palladium-Catalyzed C-C Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For substrates like this compound, the choice of coupling partners and reaction conditions can dictate which halogen is substituted.

The Suzuki-Miyaura coupling, a reaction between an organoboron reagent and an organic halide, is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids and their derivatives. nih.govharvard.edu This reaction is effective for creating biaryl linkages and other C(sp²)–C(sp²) bonds. libretexts.org The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron compound, and reductive elimination to yield the coupled product and regenerate the catalyst. harvard.edu

In the context of this compound, the Suzuki-Miyaura reaction can be directed to selectively occur at the more reactive C-I bond. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. For instance, bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can enhance the reactivity towards less reactive halides like aryl chlorides. libretexts.org

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C)
Pd(PPh₃)₄ PPh₃ K₃PO₄ 1,4-Dioxane 70-80
Pd(OAc)₂ CataCXium A K₂CO₃ 2-MeTHF 100

This table presents a summary of typical conditions for Suzuki-Miyaura couplings. Specific conditions for this compound would require experimental optimization.

The Stille coupling reaction joins an organotin compound with an organic halide and is known for its tolerance of a wide variety of functional groups. wikipedia.orgorganic-chemistry.org The mechanism is similar to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org Organostannanes, however, are often toxic, which is a significant drawback. organic-chemistry.org

For dihalogenated substrates, the Stille reaction can also exhibit selectivity based on the C-X bond strength (I > Br > Cl). wikipedia.org Therefore, coupling of this compound with an organotin reagent would be expected to initially occur at the C-I bond.

Table 2: Stille Coupling Reaction Parameters

Catalyst Ligand Base/Additive Solvent
Pd(PPh₃)₄ PPh₃ NaOAc PEG-400
Pd(OAc)₂ Dabco - -

This table provides an overview of common Stille coupling conditions. The specific application to this compound would necessitate tailored experimental protocols.

The differential reactivity of the C-I and C-Br bonds is the cornerstone of regioselective cross-coupling reactions with this compound. The greater polarizability and lower bond dissociation energy of the C-I bond make it more susceptible to oxidative addition by a palladium(0) catalyst compared to the C-Br bond. This allows for the selective functionalization at the 4-position (iodine) while preserving the bromine at the 3-position for a subsequent, different coupling reaction. This stepwise approach enables the synthesis of unsymmetrically substituted biaryl compounds and other complex molecules.

Building upon the principle of regioselective differentiation, selective arylation at either the iodine or bromine position can be achieved by carefully controlling the reaction conditions and the choice of catalyst and ligand system. For instance, a less reactive catalyst system might be employed in the first step to ensure exclusive reaction at the C-I bond. Following purification of the mono-arylated product, a more reactive catalyst system or harsher reaction conditions can be used to facilitate the arylation at the less reactive C-Br bond. Ligand choice can also play a crucial role; for example, bulky phosphine ligands can sometimes reverse the expected selectivity. researchgate.net

Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. nih.govchemspider.com This reaction is instrumental in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The catalytic cycle also proceeds through oxidative addition, amine coordination and deprotonation, and reductive elimination.

For this compound, a Buchwald-Hartwig reaction would also be expected to show selectivity for the C-I bond over the C-Br bond. nih.gov This allows for the introduction of an amino substituent at the 4-position. The resulting product, a diamine, can be a valuable intermediate for further synthetic transformations. The choice of palladium precatalyst, phosphine ligand, and base are critical for the success of the reaction. nih.gov

Table 3: Common Buchwald-Hartwig Amination Conditions

Palladium Precatalyst Ligand Base Solvent
[Pd(allyl)Cl]₂ t-BuXPhos t-BuONa Toluene
Pd₂(dba)₃ BINAP NaOtBu Toluene

This table illustrates typical conditions for Buchwald-Hartwig amination. The specific reaction with this compound would require empirical optimization.

Copper-Catalyzed Coupling Reactions

Reactions Involving the Primary Amine Functionality

The primary amine group in this compound is a versatile handle for a wide range of chemical transformations. Beyond the acylation reactions mentioned earlier, this group can participate in reactions such as reductive amination, diazotization, and various C-N bond-forming reactions.

For example, the primary amine can be reacted with aldehydes or ketones to form imines, which can then be reduced to secondary amines. Diazotization of the primary amine, followed by treatment with various reagents, could lead to the introduction of a wide array of functional groups, although the conditions for such reactions would need to be carefully chosen to avoid unwanted side reactions with the aryl halides.

Recent advances have also demonstrated the direct C-H functionalization of amines with aryl halides using nickel-photoredox catalysis, a method that could potentially be applied to this compound to generate more complex benzylic amine structures. rsc.orgucla.edu

Acylation and Alkylation Reactions for Amine Derivatization

The primary amine of this compound serves as a key nucleophilic center, readily undergoing standard derivatization reactions such as acylation and alkylation. These transformations are fundamental for introducing a variety of functional groups and for building more complex molecular architectures.

Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the primary amine into a stable amide linkage. This reaction is not only a method for protection but also for introducing specific functionalities. Similarly, alkylation with alkyl halides or other electrophilic alkylating agents yields secondary or tertiary amines, modifying the steric and electronic properties of the nitrogen atom. The electron-withdrawing nature of the halogenated phenyl ring slightly tempers the amine's nucleophilicity, yet these derivatizations proceed efficiently under standard conditions.

Reaction TypeReagent ExampleProduct Class
Acylation Acetyl Chloride (CH₃COCl)N-(3-Bromo-4-iodobenzyl)acetamide
Alkylation Methyl Iodide (CH₃I)(3-Bromo-4-iodophenyl)-N-methylmethanamine

Imine and Schiff Base Formation for Further Transformations

The primary amine functionality allows for straightforward condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.govnih.gov This reaction, typically catalyzed by a trace amount of acid, involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic carbon-nitrogen double bond (-C=N-). nih.gov

The formation of an imine from this compound opens avenues for numerous subsequent transformations. The imine bond itself can be reduced to a stable secondary amine or be attacked by nucleophiles to create new carbon-carbon or carbon-heteroatom bonds. These Schiff bases are valuable intermediates in the synthesis of various biologically active compounds and complex organic molecules. nih.govnih.gov

Reactant 1Reactant 2 (Example)Product Type
This compoundBenzaldehyde (B42025)(E)-N-(3-Bromo-4-iodobenzylidene)aniline (Schiff Base)

Cyclization Reactions for the Synthesis of Nitrogen-Containing Heterocycles

The structure of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals. While direct cyclization is uncommon, the amine group can be elaborated and then used as a key element in ring-forming reactions.

For instance, after acylation with a suitable partner, the resulting amide can undergo intramolecular cyclization reactions like the Bischler-Napieralski or Pictet-Gams reactions to form dihydroisoquinoline derivatives. Alternatively, condensation with an aldehyde or ketone followed by an intramolecular electrophilic substitution, such as in the Pictet-Spengler reaction, can yield tetrahydroisoquinolines. The halogen substituents on the aromatic ring can then be used for further diversification of the heterocyclic core. Such strategies leverage the amine functionality to construct complex fused ring systems. researchgate.net

Chemoselective Transformations of Halogen Substituents

A key feature of this compound is the differential reactivity of its two halogen substituents, which enables selective and sequential functionalization of the aromatic ring.

Selective Functionalization of Aryl Iodide via Organometallic Intermediates

The carbon-iodine (C-I) bond is weaker and more polarizable than the carbon-bromine (C-Br) bond. This difference in reactivity is exploited in palladium-catalyzed cross-coupling reactions, where the oxidative addition of a palladium(0) catalyst to the C-I bond occurs much more readily than to the C-Br bond. nih.govossila.com

This chemoselectivity allows for the precise functionalization at the C-4 position of the phenyl ring while leaving the bromine atom at C-3 untouched. Reactions such as Suzuki-Miyaura (coupling with boronic acids), Sonogashira (coupling with terminal alkynes), Heck (coupling with alkenes), and Buchwald-Hartwig amination can be performed selectively on the aryl iodide. researchgate.netacs.org This provides a robust method for introducing a wide array of substituents in a controlled manner. For example, a selective Sonogashira reaction with an alkyne can be achieved, followed by further transformations. acs.org

Reaction TypeCoupling Partner ExampleCatalyst System (Typical)Selective Product
Suzuki-Miyaura Coupling Phenylboronic AcidPd(PPh₃)₄ / Base3-Bromo-4-phenylbenzylamine
Sonogashira Coupling PhenylacetylenePdCl₂(PPh₃)₂ / CuI / Base3-Bromo-4-(phenylethynyl)benzylamine

Selective Functionalization of Aryl Bromide via Differential Reactivity

Following the selective modification of the aryl iodide position, the remaining aryl bromide can be functionalized. The C-Br bond, while less reactive than the C-I bond, is still a versatile handle for cross-coupling reactions. To achieve this second transformation, more forcing reaction conditions, such as higher temperatures or stronger bases, are typically required.

Alternatively, the catalyst system can be modified to enhance its reactivity towards the C-Br bond. The use of more electron-rich and bulky phosphine ligands, such as tri-tert-butylphosphine (B79228) (tBu₃P), can promote the oxidative addition of palladium to the aryl bromide. nih.govresearchgate.net In some cases, changing the metal catalyst altogether, for instance to a nickel-based system, can provide the desired reactivity for C-Br bond activation. nih.gov This stepwise approach allows for the introduction of two different substituents onto the aromatic ring with high regiocontrol.

Sequential Reactivity Patterns in Ortho-Substituted Dihaloarene Systems

The differential reactivity inherent in the 3-bromo-4-iodo substitution pattern enables powerful sequential and iterative cross-coupling strategies. nih.gov A synthetic sequence can be designed where a first coupling reaction occurs exclusively at the C-4 iodo-position under mild conditions. After this step, the intermediate product, which now contains a new substituent at C-4 and retains the bromine at C-3, can be isolated and subjected to a second, distinct coupling reaction.

This sequential approach is exceptionally powerful for creating complex, unsymmetrically substituted aromatic compounds. For instance, a Sonogashira coupling can be performed at the iodide position, followed by a Suzuki coupling at the bromide position, resulting in a product with three different aryl or alkyl groups attached to the core structure. acs.org This level of control is highly sought after in the synthesis of materials, agrochemicals, and pharmaceuticals.

Applications of 3 Bromo 4 Iodophenyl Methanamine As a Synthetic Intermediate

Role in Complex Organic Molecule Construction

The ability to introduce different substituents at specific positions on the aromatic ring makes (3-Bromo-4-iodophenyl)methanamine an ideal starting material for the synthesis of complex organic frameworks.

Scaffold Synthesis for Polyaromatic and Fused-Ring Systems

While direct, specific examples of the use of this compound in the synthesis of large polyaromatic or fused-ring systems are not extensively documented in publicly available literature, its structure is primed for such applications. The sequential nature of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, at the iodo and bromo positions would allow for the stepwise construction of larger aromatic systems. For instance, a Suzuki coupling could be performed selectively at the more reactive iodo position to introduce an aryl or vinyl group, followed by a second coupling reaction at the bromo position to build another part of the polyaromatic or fused-ring structure. This controlled, stepwise approach is crucial for the unambiguous synthesis of complex, multi-ring architectures.

Precursor for Diversely Substituted Aromatic and Heteroaromatic Compounds

The differential reactivity of the two halogen atoms in this compound is a key feature that enables the synthesis of a wide array of diversely substituted aromatic and heteroaromatic compounds. Chemists can exploit this by performing a sequence of cross-coupling reactions. For example, a Sonogashira coupling can be selectively carried out at the iodo- position to introduce an alkyne moiety, leaving the bromo- position available for a subsequent Suzuki, Heck, or Buchwald-Hartwig amination reaction. This orthogonal reactivity allows for the precise and controlled introduction of a variety of functional groups onto the phenyl ring, leading to a vast library of substituted benzylamine (B48309) derivatives. These derivatives can then serve as intermediates for more complex targets.

Contribution to Medicinal Chemistry Research

Substituted benzylamines are a common motif in many biologically active compounds. The ability to readily diversify the structure of this compound makes it a valuable starting point for the synthesis of novel compounds for medicinal chemistry research.

Synthesis of Novel Heterocyclic Scaffolds for Biochemical Investigations

The methanamine group in this compound can be utilized as a handle for the construction of nitrogen-containing heterocyclic scaffolds. Following the functionalization of the aromatic ring via cross-coupling reactions, the amino group can participate in cyclization reactions to form a variety of heterocyclic systems. For example, reaction with appropriate dicarbonyl compounds or their equivalents could lead to the formation of substituted quinolines, benzodiazepines, or other pharmacologically relevant heterocyclic cores. The ability to pre-install various substituents on the aromatic ring via the halogen atoms provides a direct route to libraries of novel heterocyclic compounds for screening and biochemical investigation.

Development of Chemical Probes for Biological Systems

While specific examples of this compound being used to develop chemical probes are not readily found in the literature, its structure lends itself to such applications. Chemical probes are essential tools for studying biological processes, and often require a "handle" for attachment of a reporter group, such as a fluorophore or an affinity tag. The methanamine group can serve as this attachment point. Furthermore, the di-halogenated phenyl ring can be functionalized with moieties that specifically interact with a biological target. The ability to tune the properties of the molecule through sequential cross-coupling reactions would be advantageous in optimizing the selectivity and efficacy of a chemical probe.

Utility in Agrochemical and Fine Chemical Synthesis

The structural motifs accessible from this compound are also of interest in the fields of agrochemical and fine chemical synthesis. Many pesticides and herbicides contain substituted aromatic and heterocyclic cores. The versatility of this intermediate allows for the efficient generation of novel compound libraries that can be screened for potential agrochemical activity. In the realm of fine chemicals, the ability to synthesize complex, highly functionalized molecules from a single, readily available starting material is highly desirable for the creation of specialty materials and electronic chemicals.

Development of Functional Materials

Monomers for Advanced Polymeric Architectures and Conducting Polymers

There is currently no available scientific literature or patented research that describes the use of this compound as a monomer for the synthesis of advanced polymeric architectures or conducting polymers. While the bifunctional nature of the molecule—with its reactive amine and halogenated phenyl ring—theoretically allows for its incorporation into polymer chains, no studies have been published to demonstrate or investigate this potential. Consequently, there are no research findings on the properties or performance of any such polymers.

Building Blocks for Optoelectronic and Sensing Materials

Similarly, the role of this compound as a building block for optoelectronic and sensing materials remains unexplored in the public domain. The heavy atoms (bromine and iodine) in the molecule could, in principle, influence the photophysical properties of materials, making them candidates for applications in areas such as organic light-emitting diodes (OLEDs) or sensors. However, no studies have been found that synthesize, characterize, or apply materials derived from this specific compound for these purposes.

Derivatization Reagents in Analytical Techniques

The application of this compound as a derivatization reagent in analytical techniques, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), is also not documented in accessible scientific research. Derivatization is a common strategy to enhance the detectability of analytes. The amine group of the title compound could potentially react with various functional groups, and the halogenated phenyl ring could serve as a detectable tag. Nevertheless, no methods or studies employing this compound for this purpose have been reported.

Spectroscopic and Analytical Methodologies in Research on 3 Bromo 4 Iodophenyl Methanamine

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. For (3-Bromo-4-iodophenyl)methanamine, both ¹H and ¹³C NMR spectroscopy would provide critical data for structural confirmation.

In a hypothetical ¹H NMR spectrum, the protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, integrating to two protons. The chemical shift of this signal would be influenced by the electron-withdrawing effects of the adjacent aromatic ring and the nitrogen atom. The aromatic protons would present a more complex splitting pattern due to their substitution pattern. The proton at the C2 position would be a doublet, coupled to the proton at the C6 position. The proton at the C5 position would likely appear as a doublet of doublets, coupled to the protons at the C2 and C6 positions. The proton at the C6 position would be a doublet, coupled to the proton at the C5 position.

The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon of the aminomethyl group would be expected to appear in the aliphatic region of the spectrum. The six aromatic carbons would resonate in the downfield region, with their chemical shifts influenced by the bromo and iodo substituents. The carbon atoms directly bonded to the halogens (C3 and C4) would exhibit characteristic shifts, with the carbon bearing the iodine atom typically appearing at a higher field than the one bonded to bromine due to the heavy atom effect.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
-CH₂- 3.8 - 4.2 s -
Ar-H2 7.8 - 8.0 d J = ~2 Hz
Ar-H5 7.2 - 7.4 dd J = ~8, 2 Hz
Ar-H6 7.6 - 7.8 d J = ~8 Hz
-NH₂ 1.5 - 2.5 br s -

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Predicted Chemical Shift (ppm)
-CH₂- 45 - 50
Ar-C1 140 - 145
Ar-C2 130 - 135
Ar-C3 120 - 125
Ar-C4 90 - 95
Ar-C5 135 - 140
Ar-C6 128 - 133

Note: These are predicted values and may vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of this compound. By providing a highly accurate mass measurement of the molecular ion, HRMS can confirm the molecular formula C₇H₇BrIN. The isotopic pattern observed in the mass spectrum would be characteristic of a compound containing one bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) and one iodine atom (monoisotopic at ¹²⁷I), providing further confidence in the assigned structure.

Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. Collision-induced dissociation (CID) of the protonated molecule [M+H]⁺ would likely lead to the loss of ammonia (B1221849) (NH₃) or the cleavage of the benzylic C-N bond to generate the 3-bromo-4-iodobenzyl cation. Further fragmentation of the aromatic ring could also be observed, providing detailed structural information.

Table 3: Predicted HRMS and Major Fragmentation Data for this compound

Ion Predicted m/z Description
[M]⁺ 310.8885 Molecular ion
[M+H]⁺ 311.8963 Protonated molecular ion
[M-NH₂]⁺ 294.8858 Loss of the amino group
[C₇H₅BrI]⁺ 294.8673 3-Bromo-4-iodobenzyl cation

Note: m/z values are calculated for the most abundant isotopes.

X-ray Crystallography for Solid-State Structural Determination and Stereochemistry

Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the amine group. As this compound is achiral, its crystal structure would be centrosymmetric unless it crystallizes in a chiral space group through spontaneous resolution.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the primary amine and the substituted aromatic ring.

The N-H stretching vibrations of the primary amine group (-NH₂) would be expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring would be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group (-CH₂) would appear just below 3000 cm⁻¹. The C-N stretching vibration would likely be found in the 1000-1200 cm⁻¹ region. The out-of-plane C-H bending vibrations of the substituted benzene (B151609) ring in the 700-900 cm⁻¹ region would provide information about the substitution pattern. The C-Br and C-I stretching vibrations would occur at lower frequencies, typically below 700 cm⁻¹.

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Description
N-H Stretch 3300 - 3500 Two bands, characteristic of a primary amine
Aromatic C-H Stretch 3000 - 3100 Sharp bands
Aliphatic C-H Stretch 2850 - 2960 Medium to strong bands
C=C Aromatic Stretch 1450 - 1600 Multiple bands
N-H Bend 1580 - 1650 Medium to strong band
C-N Stretch 1000 - 1200 Medium band
Aromatic C-H Bend 700 - 900 Strong bands, indicative of substitution pattern
C-Br Stretch 500 - 600 Medium to strong band
C-I Stretch 480 - 550 Medium to strong band

Note: These are predicted values and may vary based on the sample preparation method (e.g., KBr pellet, thin film).

Theoretical and Computational Studies of 3 Bromo 4 Iodophenyl Methanamine Reactivity

Computational Modeling of Reaction Mechanisms and Prediction of Selectivity (Regio- and Chemoselectivity)

There is a lack of published computational models detailing the reaction mechanisms for (3-bromo-4-iodophenyl)methanamine. Such models are crucial for predicting how the electronic and steric effects of the bromine and iodine substituents would direct the outcome of a reaction, influencing both regioselectivity (which position on the molecule reacts) and chemoselectivity (which functional group reacts). For instance, computational studies on halogen atom-benzene complexes have explored the nature of interactions between halogens and aromatic rings, which could be relevant for understanding the reactivity of this compound. nih.gov However, specific predictive models for its reaction selectivity have not been developed.

Conformational Analysis of the Arylmethylamine Scaffold

A detailed conformational analysis of the this compound scaffold is not present in the current body of scientific literature. Conformational analysis helps in understanding the three-dimensional shape of a molecule and the relative energies of its different spatial arrangements (conformers). This is important as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. Studies on other substituted arylmethylamine scaffolds have utilized computational methods to determine stable conformers and the energetic barriers between them, but this has not been extended to this compound. nih.govnih.gov

Future Prospects and Emerging Research Areas

Sustainable and Green Chemistry Approaches for (3-Bromo-4-iodophenyl)methanamine Synthesis

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. The synthesis of this compound and its derivatives is an area ripe for the application of these principles.

Current research in the broader field of benzylamine (B48309) synthesis points towards several sustainable strategies that could be adapted for this specific compound:

Biocatalysis : The use of enzymes, particularly transaminases, for the reductive amination of corresponding benzaldehydes offers a highly selective and environmentally benign route. researchgate.net Biocatalytic methods operate under mild conditions (room temperature, aqueous media) and can produce chiral amines with high enantiomeric excess, a crucial aspect for pharmaceutical applications. researchgate.net

Catalytic Reductive Amination : Moving away from stoichiometric reducing agents, catalytic reductive amination using molecular hydrogen or other green hydrogen donors is a key goal. Recent advances have focused on using earth-abundant, non-precious metal catalysts based on iron, copper, or nickel, which are more sustainable alternatives to platinum or palladium. nih.govias.ac.in

Green Solvents and Conditions : Exploring the use of water, supercritical fluids, or ionic liquids as reaction media can significantly reduce the environmental impact of a synthesis. organic-chemistry.orgmdpi.com Additionally, solvent-free techniques, such as mechanochemistry (ball-milling), are being investigated as methods to reduce solvent waste and sometimes access different reactivity. mdpi.com For instance, an "on-water" synthesis protocol has been shown to be effective for preparing certain nitrogen heterocycles, highlighting the potential of using water as a benign solvent. organic-chemistry.org

Table 1: Comparison of Hypothetical Synthetic Approaches for this compound

Feature Traditional Approach (e.g., LiAlH4 Reduction of Nitrile) Green Chemistry Approach (e.g., Biocatalytic Reductive Amination)
Reducing Agent Stoichiometric, hazardous metal hydrides Catalytic, often using amine donors
Solvent Anhydrous organic solvents (e.g., THF, ether) Aqueous buffer, or green solvents
Temperature Often requires heating or cryogenic conditions Typically ambient temperature
Waste Significant metallic and solvent waste Minimal, biodegradable waste
Atom Economy Lower Higher
Selectivity Achiral Potentially highly enantioselective

Photocatalytic and Electrocatalytic Approaches for Functionalization Reactions

Photoredox and electrocatalytic methods offer powerful and sustainable alternatives to traditional thermal reactions for bond formation. These techniques allow for unique chemical transformations under mild conditions, often with high selectivity. The this compound scaffold is an excellent candidate for such studies due to its electronic and redox properties.

Selective Functionalization : The significant difference in bond strength and redox potential between the C-I and C-Br bonds allows for highly selective functionalization. The C-I bond can be targeted for photocatalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, or C-N coupling) while leaving the C-Br bond intact for subsequent transformations. This regioselectivity is a key advantage for the stepwise construction of complex molecules.

Novel Bond Formation : Photocatalysis can enable reactions that are difficult to achieve with conventional methods. For example, the direct C-H functionalization of other aromatic systems using the haloaryl moiety as a handle is a burgeoning area of research. researchgate.net Visible-light-induced energy transfer strategies could also be employed for intramolecular cycloadditions to build complex, semi-saturated polycycles. acs.org

Electrochemical Synthesis : Electrocatalysis provides an alternative reagent-free method for activating the C-X bonds or for generating iodinating species in situ from simple iodide salts, which can be a greener approach to synthesizing the parent compound itself. google.com

Table 2: Potential Photocatalytic Functionalization Reactions of this compound

Reaction Type Reagent/Catalyst System Potential Product
Suzuki Coupling Arylboronic acid, photocatalyst (e.g., Ir or Ru complex), base (3-Bromo-4-arylphenyl)methanamine
C-N Coupling Amine/amide, photocatalyst, base (3-Bromo-4-(amino/amido)phenyl)methanamine
Alkynylation Terminal alkyne, photocatalyst, copper co-catalyst (3-Bromo-4-alkynylphenyl)methanamine
Trifluoromethylation CF3 source (e.g., Langlois reagent), photocatalyst (3-Bromo-4-(trifluoromethyl)phenyl)methanamine

Exploration of this compound in Supramolecular Chemistry and Self-Assembly

The presence of strong halogen bond donors (iodine and bromine) and a hydrogen bond donor/acceptor (the amine group) makes this compound an intriguing building block for crystal engineering and supramolecular chemistry.

Halogen Bonding : The iodine atom is a particularly effective halogen bond (XB) donor, capable of forming strong, directional, non-covalent interactions with Lewis basic atoms (e.g., N, O, S). The bromine atom can also participate in such interactions, although they are typically weaker. This allows for the programmed self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. These interactions are increasingly being used to create novel materials such as co-crystals, liquid crystals, and porous organic frameworks.

Synergistic Non-covalent Interactions : The interplay between halogen bonding (C-I···A and C-Br···A) and hydrogen bonding (N-H···A) can lead to the formation of highly stable and complex supramolecular synthons. By carefully selecting partner molecules (halogen/hydrogen bond acceptors), it may be possible to design materials with specific topologies and properties.

Materials Applications : The high atomic number of iodine and bromine suggests that supramolecular materials derived from this compound could have interesting photophysical properties, including potential applications in optoelectronics or as X-ray absorbing materials.

Table 3: Potential Supramolecular Synthons with this compound

Interacting Group on Partner Molecule Predominant Interaction Type Potential Supramolecular Structure
Pyridine, Amide Carbonyl Halogen Bond (C-I···N, C-I···O) Chains, Sheets
Carboxylic Acid Salt Bridge, Hydrogen Bond (N-H···O) Dimers, Ribbons
Nitrile, Nitro Group Halogen Bond (C-I···N), Hydrogen Bond (N-H···O) Complex Networks
Another Halogenated Molecule Halogen-Halogen Interactions Layered Structures

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

To accelerate the discovery and optimization of reactions involving this compound, the integration of automated synthesis and high-throughput experimentation (HTE) is a critical future direction. nih.gov

Reaction Optimization : HTE platforms, which use well-plate formats to run hundreds of reactions in parallel, are ideal for rapidly screening a wide range of catalysts, ligands, bases, solvents, and temperature conditions. researchgate.netresearchgate.net This would be invaluable for optimizing the selective functionalization of either the C-I or C-Br bond or for developing robust synthetic routes.

Library Synthesis : Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid generation of a library of derivatives based on the this compound core. acs.orgchimia.ch Such libraries are essential for medicinal chemistry programs to explore structure-activity relationships (SAR).

Data-Driven Discovery : HTE, when combined with rapid analytical techniques (e.g., UPLC-MS), generates large datasets that can be used for machine learning and AI-driven reaction prediction and optimization. purdue.edu This approach can uncover non-obvious reaction conditions and accelerate the development of novel synthetic transformations.

Table 4: Example of a High-Throughput Experimentation Plate Setup for a Suzuki Coupling Reaction

Well Range Catalyst (X mol%) Ligand (2X mol%) Base Solvent
A1-A12 Pd(OAc)2 SPhos K3PO4 Dioxane
B1-B12 Pd2(dba)3 XPhos K2CO3 Toluene
C1-C12 Pd(PPh3)4 (none) CsF DME
D1-D12 NiCl2(dppp) (none) t-BuOK THF
... (Varying catalysts) (Varying ligands) (Varying bases) (Varying solvents)

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